molecular formula C19H19N5O2 B5502752 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5502752
M. Wt: 349.4 g/mol
InChI Key: USQPAFKLPFQVOA-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core, a methoxyphenyl group, and a pyrazole carboxamide moiety. Its intricate structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-26-14-6-2-4-12(8-14)16-9-17(24-23-16)19(25)21-11-18-20-10-13-5-3-7-15(13)22-18/h2,4,6,8-10H,3,5,7,11H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQPAFKLPFQVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=NC=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the cyclopenta[d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the pyrazole ring: This step usually involves the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

    Coupling reactions: The final step involves coupling the pyrazole ring with the cyclopenta[d]pyrimidine core, often using amide bond formation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, as a corticotropin-releasing factor 1 receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating the stress response pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its combination of structural features, which allows it to interact with multiple biological targets and exhibit a range of biological activities. This makes it a valuable compound for drug discovery and development.

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